molecular formula C15H22O2 B156050 3,5-Di-tert-butyl-4-hydroxybenzaldehyde CAS No. 1620-98-0

3,5-Di-tert-butyl-4-hydroxybenzaldehyde

Cat. No. B156050
CAS RN: 1620-98-0
M. Wt: 234.33 g/mol
InChI Key: DOZRDZLFLOODMB-UHFFFAOYSA-N
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Patent
US03974223

Procedure details

A 12-liter reaction flask fitted as previously described was charged with 2280 ml (2477 g) of the initial filtrate from the above described reaction. With stirring, the reaction flask was charged with 106.5 g (0.76 mole) of hexamethylenetetramine. As the amine dissolved, there was a small exothermic response. To this solution was added 179.6 g (0.76 mole) of 3,5-ditert.butyl-4-hydroxybenzyl alcohol. There was no apparent reaction and when external heating had increased the pot temperature to 65°-70° , the slurry formed a clear solution. With controlled heating, reflux (108°) was attained after 1.25 hours with product precipitation and gas evolution recorded beginning at 104°. After two hours at reflux, the reaction mixture was cooled to 25°. The product was separated from the mother liquor and washed as described above. After drying in the vacuum oven, there was obtained 164 g of light yellow crystalline 3,5-ditert.butyl-4-hydroxybenzaldehyde, m.p. 191°-93°. The product was submitted for GLC analysis and found to be equivalent to the analytical standard (100%). The yield was 92.1%.
Quantity
106.5 g
Type
reactant
Reaction Step One
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
179.6 g
Type
reactant
Reaction Step Three
[Compound]
Name
initial filtrate
Quantity
2280 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C1N2CN3CN(C2)CN1C3.[C:11]([C:15]1[CH:16]=[C:17]([CH:20]=[C:21]([C:24]([CH3:27])([CH3:26])[CH3:25])[C:22]=1[OH:23])[CH2:18][OH:19])([CH3:14])([CH3:13])[CH3:12]>>[C:24]([C:21]1[CH:20]=[C:17]([CH:16]=[C:15]([C:11]([CH3:14])([CH3:13])[CH3:12])[C:22]=1[OH:23])[CH:18]=[O:19])([CH3:27])([CH3:26])[CH3:25]

Inputs

Step One
Name
Quantity
106.5 g
Type
reactant
Smiles
C1N2CN3CN1CN(C2)C3
Step Two
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
179.6 g
Type
reactant
Smiles
C(C)(C)(C)C=1C=C(CO)C=C(C1O)C(C)(C)C
Step Four
Name
initial filtrate
Quantity
2280 mL
Type
solvent
Smiles

Conditions

Stirring
Type
CUSTOM
Details
With stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 12-liter reaction flask
CUSTOM
Type
CUSTOM
Details
fitted
CUSTOM
Type
CUSTOM
Details
reaction
CUSTOM
Type
CUSTOM
Details
no apparent reaction and when
TEMPERATURE
Type
TEMPERATURE
Details
external heating
TEMPERATURE
Type
TEMPERATURE
Details
had increased the pot temperature to 65°-70°
CUSTOM
Type
CUSTOM
Details
the slurry formed a clear solution
TEMPERATURE
Type
TEMPERATURE
Details
With controlled heating
TEMPERATURE
Type
TEMPERATURE
Details
reflux (108°)
CUSTOM
Type
CUSTOM
Details
was attained after 1.25 hours with product precipitation and gas evolution
Duration
1.25 h
CUSTOM
Type
CUSTOM
Details
recorded beginning at 104°
TEMPERATURE
Type
TEMPERATURE
Details
After two hours at reflux
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled to 25°
CUSTOM
Type
CUSTOM
Details
The product was separated from the mother liquor
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
After drying in the vacuum oven

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C=1C=C(C=O)C=C(C1O)C(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 164 g
YIELD: PERCENTYIELD 92.1%
YIELD: CALCULATEDPERCENTYIELD 92.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.